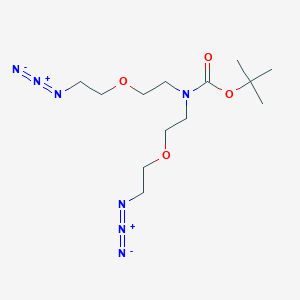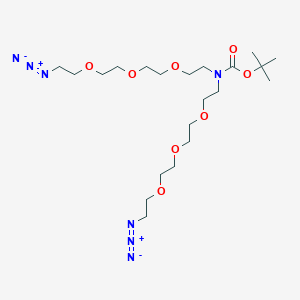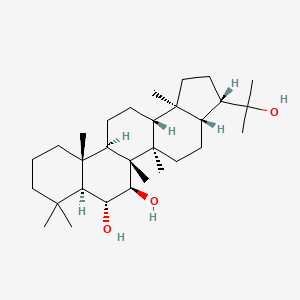
Nephrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nephrin is a cell surface signaling receptor protein that regulates podocyte function and plays a role in β-cell survival signaling; it is a protein necessary for the proper functioning of the renal filtration barrier. Nephrin belongs to a family of highly conserved proteins with a well characterized function as modulators of cell adhesion and guidance, and nephrin may have a role in metabolic pathways linked to podocyte and pancreatic β-cell survival. Nephrin is associated and partly co-localized with PI3-kinase in mouse islet β-cells and the mouse pancreatic beta-cell line (βTC-6 cells). Nephrin silencing abolishes Akt activation and increased susceptibility of cells to apoptosis. Glucose-induced changes in nephrin signaling may contribute to gradual pancreatic β-cell loss in type 2 diabetes. This suggests a role for nephrin as an independent modulator of podocyte and pancreatic β-cell nutrient sensing in the fasting state and the potential of nephrin as a drug target in diabetes.
Wissenschaftliche Forschungsanwendungen
Role in Glomerular Function and Proteinuria
Nephrin is primarily recognized for its crucial role in the function of the glomerular filtration barrier in the kidneys. It is a key component of the slit diaphragm of glomerular podocytes. Studies have indicated that alterations in nephrin expression are associated with proteinuria and kidney diseases such as diabetic nephropathy and congenital nephrotic syndrome. For instance, a reduction in nephrin expression in diabetic hypertensive rats correlates with the development of albuminuria, highlighting its significance in glomerular function (Forbes et al., 2002).
Nephrin and Podocyte Injury Biomarkers
Nephrin has been explored as a potential biomarker for early glomerular injury. Its presence in urine is indicative of podocyte injury, and its measurement has been utilized in assessing conditions like diabetic nephropathy and pre-eclampsia (Kandasamy et al., 2014).
Impact on Cell Morphology and Signal Transduction
Nephrin contributes to cell-cell adhesion through its homophilic interactions. It has been shown to be a signaling protein phosphorylated by Src family kinases, suggesting its role in cellular signaling and morphology. This phosphorylation is crucial for the maintenance of normal morphology and function of podocytes (Khoshnoodi et al., 2003).
Nephrin in Insulin Release and Pancreatic Function
Interestingly, nephrin is also expressed in pancreatic β-cells and has been implicated in the facilitation of glucose-stimulated insulin release. This suggests that nephrin plays a role beyond the renal system, potentially influencing metabolic processes (Fornoni et al., 2009).
Nephrin in Neurological Development
Nephrin expression has been observed in the central nervous system, particularly in the embryonic and newborn stages in rodents. It interacts with glutamate receptors, indicating a potential role in neuronal signaling and development (Li et al., 2011).
Nephrin in Cardiac Development
Nephrin has been found to be necessary for cardiac vessel formation during embryonic development. Its expression in the epicardium and coronary vessels suggests a role in cardiovascular development, possibly influencing the survival of cardiovascular progenitor cells (Wagner et al., 2011).
Eigenschaften
CAS-Nummer |
65136-96-1 |
|---|---|
Produktname |
Nephrin |
Molekularformel |
C30H52O3 |
Molekulargewicht |
460.74 |
IUPAC-Name |
(3S,3aS,5aR,5bR,6R,7R,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-6,7-diol |
InChI |
InChI=1S/C30H52O3/c1-25(2)14-9-15-28(6)21-11-10-20-27(5)16-12-18(26(3,4)33)19(27)13-17-29(20,7)30(21,8)24(32)22(31)23(25)28/h18-24,31-33H,9-17H2,1-8H3/t18-,19-,20+,21+,22+,23-,24-,27-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
VYLJAYXZTOTZRR-GQZYKZBKSA-N |
SMILES |
CC1(CCCC2(C1C(C(C3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)O)O)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Nephrin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



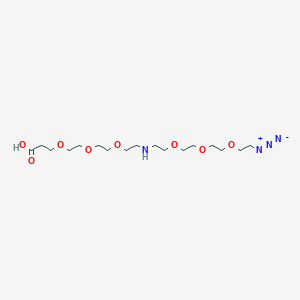
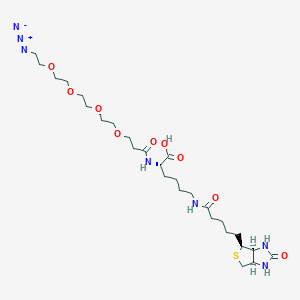

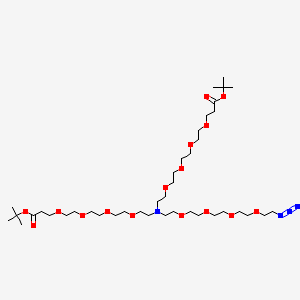

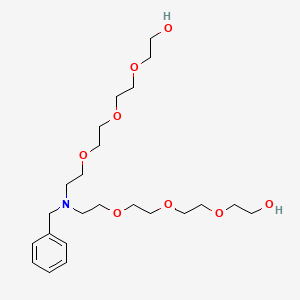

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)


